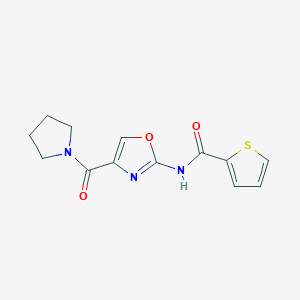

N-(4-(pyrrolidine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c17-11(10-4-3-7-20-10)15-13-14-9(8-19-13)12(18)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRKMVZNTMZJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare it with three related compounds from the evidence:

Compound A : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

- Structural Differences :

- Core : Replaces oxazole with a 1,3,4-thiadiazole ring.

- Substituents : Features a 4-fluorophenyl group and a 5-oxopyrrolidine motif instead of pyrrolidine-1-carbonyl.

- Functional Groups : Incorporates an isopropyl group on the thiadiazole ring, enhancing lipophilicity.

- Implications: The fluorophenyl group may improve metabolic stability compared to the thiophene in the target compound .

Compound B : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives ()

- Structural Differences :

- Stereochemistry : Chiral centers at positions 2S and 4R introduce stereochemical complexity absent in the target compound.

- Substituents : Includes a 4-methylthiazol-5-yl benzyl group and a hydroxy group on the pyrrolidine ring.

- Implications: Hydroxy groups enhance solubility but may reduce membrane permeability compared to the non-polar pyrrolidine-carbonyl group in the target compound . Thiazole-containing benzyl groups are associated with improved kinase selectivity in some inhibitors.

Compound C : General oxazole-carboxamide derivatives (Hypothetical, based on and )

- Shared Features :

- Oxazole core with carboxamide linkages.

- Pyrrolidine derivatives as substituents.

Comparative Data Table

Research Findings and Implications

- Target Compound vs. Compound A : The absence of a fluorine atom in the target compound may reduce its metabolic stability but improve synthetic accessibility . Its thiophene moiety could confer distinct π-π stacking interactions in binding pockets compared to Compound A’s fluorophenyl group.

- Target Compound vs. Compound B : The lack of stereochemical complexity in the target compound simplifies synthesis but may limit selectivity for chiral targets like kinases .

- Unanswered Questions: No direct pharmacological data (e.g., IC₅₀, bioavailability) are available for the target compound in the provided evidence, highlighting a critical research gap.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.